2-Chloro-5-fluorobenzyl chloride
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-chloro-2-(chloromethyl)-4-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2F/c8-4-5-3-6(10)1-2-7(5)9/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHIYGQHPMKXCBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CCl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2F | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Preparative Routes for 2 Chloro 5 Fluorobenzyl Chloride
Precursor-Based Synthesis Approaches
The most common strategies for synthesizing 2-chloro-5-fluorobenzyl chloride begin with readily available halogenated aromatic compounds or functionalized benzyl (B1604629) derivatives.
A primary industrial method for producing benzyl chloride compounds is through the side-chain photochlorination of corresponding methylbenzene compounds. google.com In the case of this compound, the precursor is 2-chloro-5-fluorotoluene (B1347005). chemimpex.comnih.gov This process typically involves the free-radical halogenation of the methyl group under UV light. wikipedia.org The reaction is initiated by the homolytic cleavage of chlorine gas (Cl₂) into chlorine radicals, which then abstract a hydrogen atom from the methyl group of 2-chloro-5-fluorotoluene. wikipedia.org The resulting benzyl radical reacts with another chlorine molecule to form the desired product. wikipedia.org
This photochlorination can be carried out in a kettle-type reactor where chlorine gas is bubbled through the liquid precursor under strong light. google.com To optimize the reaction, controlling parameters such as temperature, light intensity, and the concentration of the chlorinating agent is crucial to maximize the yield of the monochlorinated product and minimize the formation of di- and tri-chlorinated byproducts. google.com
Alternatively, this compound can be synthesized from its corresponding alcohol or aldehyde.
From 2-chloro-5-fluorobenzyl alcohol: The conversion of 2-chloro-5-fluorobenzyl alcohol to this compound can be achieved using various chlorinating agents. A rapid and high-yielding method involves the use of 2,4,6-trichloro-1,3,5-triazine and dimethyl sulfoxide. organic-chemistry.org This reaction proceeds under neutral conditions and is highly selective for benzylic alcohols. organic-chemistry.org Another approach utilizes trimethylsilyl (B98337) chloride in the presence of a catalyst like sodium ion-exchanged montmorillonite, which facilitates the formation of a carbenium ion followed by chlorination. organic-chemistry.org
From 2-chloro-5-fluorobenzaldehyde (B1362322): The synthesis from 2-chloro-5-fluorobenzaldehyde involves a two-step process. chemicalbook.comnih.govsigmaaldrich.comechemi.com First, the aldehyde is reduced to 2-chloro-5-fluorobenzyl alcohol. This reduction can be accomplished using a reducing agent such as sodium borohydride (B1222165). chemicalbook.com Subsequently, the resulting alcohol is converted to the target benzyl chloride using a suitable chlorinating agent as described above.
A summary of precursor-based synthesis approaches is presented below:
| Precursor | Reagents | Key Conditions | Product |
| 2-Chloro-5-fluorotoluene | Chlorine (Cl₂) | UV light | This compound |
| 2-Chloro-5-fluorobenzyl alcohol | 2,4,6-Trichloro-1,3,5-triazine, DMSO | Neutral conditions | This compound |
| 2-Chloro-5-fluorobenzaldehyde | 1. Sodium borohydride 2. Chlorinating agent | Reduction followed by chlorination | This compound |
Chlorination Techniques for Benzyl Moiety Introduction
The introduction of the benzyl chloride moiety is a critical step in the synthesis. Free-radical chlorination is a common technique, particularly when starting from a toluene (B28343) derivative. wikipedia.org This method relies on the generation of chlorine radicals, typically through the use of UV light or a radical initiator. wikipedia.orgyoutube.com The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. wikipedia.org
For the chlorination of benzylic alcohols, various reagents can be employed under milder conditions. The Appel reaction, for instance, uses a phosphine (B1218219) and a carbon tetrahalide, though modifications using benzotrichloride (B165768) as the chlorinating agent and a trioctylphosphane catalyst have been developed for a more cost-effective and solvent-free process. organic-chemistry.org N-chlorosuccinimide (NCS) in combination with a photocatalyst also provides a mild and scalable method for benzylic C-H bond chlorination. organic-chemistry.org
Catalytic Strategies in Synthesis
Catalysts play a significant role in improving the efficiency and selectivity of benzyl chloride synthesis. In the context of photochlorination, while the reaction is primarily initiated by light, catalysts can help control the reaction and minimize side products. For instance, phosphorus trichloride (B1173362) has been used to mitigate side reactions and improve the selectivity for mono-chlorination.
Solid super acid catalysts, such as sulfated zirconia (SO₄²⁻/ZrO₂) and those based on titanium and zirconium oxides, have shown high activity in various organic reactions, including esterification and isomerization. tandfonline.comrsc.orgacs.orggoogle.com While direct application in the synthesis of this compound is not extensively documented in the provided results, their ability to promote reactions involving carbocation intermediates suggests potential applicability. organic-chemistry.org For related compounds, ferric solid superacids have been used for purification after chlorination. The development of polystyrene-based superacidic catalysts also offers a reusable and efficient option for acid-catalyzed reactions. rsc.org
Green Chemistry Principles in this compound Synthesis
Adherence to green chemistry principles is increasingly important in chemical synthesis to minimize environmental impact.
The choice of solvent is a key aspect of green chemistry. While some traditional syntheses may use halogenated solvents like carbon tetrachloride, which are now recognized as environmentally harmful, modern methods aim for more benign alternatives. google.comgoogle.comgoogle.com For instance, some chlorination reactions of benzylic alcohols can be performed under solvent-free conditions. organic-chemistry.org When solvents are necessary, the use of greener options is encouraged. Research into sustainable chemical production highlights the importance of minimizing waste and utilizing recyclable catalysts and reagents. nih.gov The use of water as a solvent in some radical bromination reactions showcases a greener approach that could potentially be adapted for chlorination. wikipedia.org
Waste Minimization and By-product Conversion Strategies
In the synthesis of this compound via free-radical chlorination of 2-chloro-5-fluorotoluene, the primary by-products are the further chlorinated species: 2-chloro-5-fluorobenzal chloride and 2-chloro-5-fluorobenzotrichloride. wikipedia.org The formation of these by-products is a significant concern as it reduces the yield of the desired product and complicates the purification process.
Waste Minimization Strategies:
Control of Reaction Conditions: The ratio of chlorinated products is highly dependent on the reaction conditions. By carefully controlling the molar ratio of chlorine to the toluene derivative, the reaction temperature, and the reaction time, the formation of di- and trichlorinated by-products can be minimized. ije.irgoogle.com Lower temperatures generally favor monochlorination. ije.ir
Continuous Flow Reactors: Implementing continuous flow reactors can offer better control over reaction parameters compared to batch reactors. This can lead to higher selectivity for the desired monochlorinated product and reduce the residence time, thereby limiting the formation of by-products. A patented method for producing benzyl chloride highlights a process where the concentration of the newly formed benzyl chloride in the reaction zone is kept low to reduce the probability of further chlorination. google.com
Alternative Chlorinating Agents: While elemental chlorine is the most common reagent, the use of alternative chlorinating agents like sulfuryl chloride could potentially offer better selectivity under certain conditions, although this is more common in laboratory-scale synthesis. ije.ir
By-product Conversion Strategies:
The primary by-products, 2-chloro-5-fluorobenzal chloride and 2-chloro-5-fluorobenzotrichloride, are not merely waste products but can be valuable chemical intermediates themselves.
Hydrolysis to Aldehydes and Carboxylic Acids: 2-chloro-5-fluorobenzal chloride can be hydrolyzed to produce 2-chloro-5-fluorobenzaldehyde, a useful intermediate in the synthesis of pharmaceuticals and other fine chemicals. Similarly, 2-chloro-5-fluorobenzotrichloride can be hydrolyzed to form 2-chloro-5-fluorobenzoyl chloride, which can be further converted to 2-chloro-5-fluorobenzoic acid and its derivatives. researchgate.net
Separation and Valorization: Developing efficient separation techniques, such as fractional distillation, is crucial to isolate these by-products. youtube.com Once separated, they can be sold as specialty chemicals, thus converting a waste stream into a revenue stream.
| By-product | Potential Conversion Product | Application of Conversion Product |
| 2-Chloro-5-fluorobenzal chloride | 2-Chloro-5-fluorobenzaldehyde | Intermediate in pharmaceuticals and fine chemicals |
| 2-Chloro-5-fluorobenzotrichloride | 2-Chloro-5-fluorobenzoyl chloride | Intermediate for 2-chloro-5-fluorobenzoic acid and derivatives |
Atom Economy and Energy Efficiency Considerations
Atom Economy:
The concept of atom economy is a cornerstone of green chemistry, aiming to maximize the incorporation of all materials used in the process into the final product. ucla.edu
In the ideal synthesis of this compound from 2-chloro-5-fluorotoluene and chlorine, the reaction is:
C₇H₆ClF + Cl₂ → C₇H₅Cl₂F + HCl
The atom economy for this reaction is theoretically high, with the only "waste" atom being one hydrogen atom, which is converted to hydrochloric acid (HCl). However, the formation of by-products like 2-chloro-5-fluorobenzal chloride and 2-chloro-5-fluorobenzotrichloride significantly lowers the practical atom economy for the desired product. wikipedia.orgscranton.edu Strategies that improve the selectivity towards the monochlorinated product directly enhance the atom economy.
The Blanc chloromethylation of 1-chloro-4-fluorobenzene (B165104) with formaldehyde (B43269) and HCl has a lower inherent atom economy due to the formation of water as a by-product. libretexts.org
Energy Efficiency:
Energy consumption is a major factor in the industrial production of chemicals, both from a cost and environmental perspective.
Reaction Temperature and Pressure: The free-radical chlorination of toluene derivatives is typically carried out at elevated temperatures (80-120°C). ije.irgoogle.com Optimizing the reaction temperature and pressure to achieve the desired reaction rate and selectivity without excessive energy input is crucial. The use of photo-initiation with UV light, potentially from energy-efficient sources like LEDs, can in some cases reduce the need for high thermal energy input. google.com
Separation Processes: The separation of the product from unreacted starting material and by-products, usually through distillation, is an energy-intensive step. Designing energy-efficient distillation columns and exploring alternative separation methods can lead to significant energy savings.
| Process Aspect | Energy Efficiency Consideration |
| Chlorine Production | Use of modern, energy-efficient membrane cell technology. energy.gov |
| Chlorination Reaction | Optimization of temperature and pressure; use of efficient light sources for photo-initiation. ije.irgoogle.com |
| Product Purification | Design of energy-efficient distillation systems. |
Industrial Scale-Up Considerations and Process Optimization
Scaling up the synthesis of this compound from the laboratory to an industrial scale presents several challenges that require careful process optimization.
Reactor Design: The choice of reactor is critical. While batch reactors may be used, continuous stirred-tank reactors (CSTRs) or plug flow reactors (PFRs) can offer better control over reaction conditions and improve consistency. ije.ir A patent for benzyl chloride production describes a system with a dedicated chlorination reactor coupled with an evaporating kettle to continuously remove the product from the reaction zone, thereby minimizing the formation of dichlorinated by-products. google.com
Heat Management: The chlorination reaction is exothermic. Efficient heat removal is essential to maintain the optimal reaction temperature and prevent runaway reactions. The design of the reactor must include adequate cooling systems.
Material of Construction: The presence of chlorine and hydrochloric acid necessitates the use of corrosion-resistant materials for the reactor and associated equipment. Glass-lined reactors or reactors made from special alloys are often required.
Process Control and Automation: Implementing robust process control and automation systems is crucial for maintaining optimal reaction conditions, ensuring product quality and consistency, and enhancing operational safety. This includes monitoring key parameters such as temperature, pressure, and reactant flow rates in real-time.
Downstream Processing: The purification of this compound, typically involving distillation, must be optimized for efficiency and throughput. The design of the distillation column, including the number of theoretical plates and the reflux ratio, will significantly impact the purity of the final product and the energy consumption of the process.
Spectroscopic Characterization and Structural Elucidation of 2 Chloro 5 Fluorobenzyl Chloride and Its Derivatives
Vibrational Spectroscopy (FT-IR and Raman)
Characteristic Absorption Bands and Mode Assignments
The vibrational spectra of 2-chloro-5-fluorobenzyl chloride and related compounds are characterized by a series of distinct absorption bands corresponding to specific molecular vibrations. The aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. nipne.ro For instance, in a related compound, 2-chloro-1,3-dibromo-5-fluorobenzene, C-H stretching vibrations have been identified at 3072 cm⁻¹ in the infrared spectrum and at 3106 and 3074 cm⁻¹ in the Raman spectrum. niscpr.res.in The CH₂ group in benzyl (B1604629) halides also gives rise to characteristic stretching and bending vibrations. Asymmetric and symmetric stretching vibrations of the CH₂ group are generally found around 3000±50 cm⁻¹ and 2965±30 cm⁻¹, respectively. theaic.org
The presence of halogen substituents significantly influences the vibrational spectra. The C-Cl stretching vibration is a strong indicator and typically appears in the 770-505 cm⁻¹ range. nipne.ro In a similar molecule, 2,6-dichlorobenzyl alcohol, C-Cl stretching modes were assigned to bands observed at 829 and 786 cm⁻¹ in the IR spectrum and 794 and 778 cm⁻¹ in the Raman spectrum. theaic.org Furthermore, the C-F bond introduces its own characteristic vibrations. The C-F stretching vibration is expected around 1330 cm⁻¹, though it may be obscured by other signals. rsc.org A more distinct C-F bending vibration can be observed at lower frequencies, for example at 501 cm⁻¹ in a fluorinated aromatic polymer. rsc.org
The in-plane and out-of-plane bending vibrations of the aromatic C-H groups and the various bending modes of the CH₂ group (scissoring, wagging, twisting, and rocking) also contribute to the complexity of the mid- and low-frequency regions of the spectra. niscpr.res.intheaic.org
Below is a table summarizing the characteristic vibrational frequencies for functional groups relevant to this compound, based on data from related molecules.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | References |
| Aromatic C-H Stretch | 3100 - 3000 | nipne.ro |
| CH₂ Asymmetric Stretch | 3050 | theaic.org |
| CH₂ Symmetric Stretch | 2965 | theaic.org |
| C-Cl Stretch | 770 - 505 | nipne.ro |
| C-F Stretch | ~1330 | rsc.org |
| C-F Bend | ~501 | rsc.org |
| CH₂ Scissoring | 1455 ± 55 | theaic.org |
| CH₂ Wagging | 1350 ± 85 | theaic.org |
Conformational Analysis via Vibrational Signatures
Vibrational spectroscopy is a powerful tool for analyzing the conformational isomers of molecules like this compound. The rotational orientation of the chloromethyl group relative to the benzene (B151609) ring can lead to different stable conformers, each with a unique set of vibrational frequencies. By comparing experimentally observed spectra with theoretical calculations for different conformers, it is possible to determine the most stable conformation in the solid phase or in solution.
For instance, studies on similar halogenated benzenes have utilized this approach. The molecule 2-chloro-1,3-dibromo-5-fluorobenzene is assumed to have Cₛ point group symmetry, which dictates the number and symmetry of its fundamental vibrational modes (21 in-plane A' and 9 out-of-plane A" species). niscpr.res.in By performing a normal coordinate analysis based on this symmetry, a more complete description of the molecular vibrations can be achieved. niscpr.res.in This type of detailed analysis, combining experimental data with theoretical models like the General Valence Force Field (GVFF), allows for a confident assignment of vibrational modes and provides insights into the molecule's three-dimensional structure. niscpr.res.in
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F.
Chemical Shift Analysis and Structural Correlations
The chemical shift (δ) in NMR spectroscopy is highly sensitive to the electronic environment of a nucleus. In the ¹H NMR spectrum of a compound like this compound, the protons of the chloromethyl group (CH₂Cl) would typically appear as a singlet, with its chemical shift influenced by the electronegativity of the adjacent chlorine atom. The aromatic protons would exhibit a more complex pattern of multiplets due to spin-spin coupling with each other and with the fluorine atom.
In the ¹³C NMR spectrum, the carbon atom of the CH₂Cl group would have a characteristic chemical shift. The aromatic carbons would show a range of chemical shifts depending on their position relative to the chloro and fluoro substituents. For example, in 4-fluorobenzaldehyde, the carbon attached to the fluorine atom appears as a doublet at δ 166.5 with a large coupling constant (J = 256.7 Hz), which is characteristic of a direct C-F bond. rsc.org The other aromatic carbons also show smaller C-F couplings. rsc.org
The ¹⁹F NMR spectrum provides direct information about the fluorine environment. In 4-fluorobenzaldehyde, a single peak is observed at δ -102.4. rsc.org The chemical shift in ¹⁹F NMR is highly sensitive to the electronic nature of the substituents on the aromatic ring.
The following table provides an example of ¹H and ¹³C NMR data for a related compound, 4-fluorobenzaldehyde. rsc.org
| Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Multiplicity |
| ¹H NMR | |||
| CHO | 9.97 | s | |
| Aromatic | 7.98 – 7.85 | m | |
| Aromatic | 7.26 – 7.16 | m | |
| ¹³C NMR | |||
| C=O | 190.5 | ||
| C-F | 166.5 | d, J = 256.7 | |
| Aromatic C-H | 132.8 | d, J = 9.5 | |
| Aromatic C-H | 132.2 | d, J = 9.7 | |
| Aromatic C-CHO | 116.4 | d, J = 22.3 | |
| ¹⁹F NMR | |||
| C-F | -102.4 |
Coupling Constant Analysis for Probing Molecular Geometry
Spin-spin coupling constants (J-values) in NMR provide valuable information about the connectivity of atoms and the dihedral angles between them, which helps in determining the molecular geometry. The magnitude of the coupling constant between two nuclei is dependent on the number of bonds separating them and their spatial orientation.
In the context of this compound, the coupling between the aromatic protons can help to confirm their relative positions on the benzene ring. The magnitude of three-bond proton-proton coupling (³JHH) is typically in the range of 7-10 Hz for ortho protons, 2-3 Hz for meta protons, and close to 0 Hz for para protons.
Furthermore, the coupling between the fluorine nucleus and the aromatic protons (JHF) and carbons (JCF) is particularly informative. The magnitude of these couplings depends on the number of bonds separating the interacting nuclei. For instance, in 4-fluorobenzaldehyde, the one-bond C-F coupling is very large (256.7 Hz), while the two- and three-bond couplings are significantly smaller. rsc.org Analysis of these coupling constants can definitively establish the substitution pattern on the aromatic ring.
Two-Dimensional NMR Techniques for Connectivity Elucidation
While one-dimensional NMR spectra provide essential information, complex molecules often require two-dimensional (2D) NMR techniques for unambiguous structural assignment. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for establishing the connectivity between atoms.
COSY spectra reveal correlations between coupled protons, helping to identify adjacent protons in a spin system. For this compound, a COSY experiment would show cross-peaks between the coupled aromatic protons, allowing for the assignment of the entire aromatic spin system.
HSQC spectra show correlations between protons and the carbons to which they are directly attached. This is extremely useful for assigning the signals in the ¹³C NMR spectrum based on the more easily interpretable ¹H NMR spectrum.
Through the combined application of these 1D and 2D NMR techniques, a complete and unambiguous structural elucidation of this compound and its derivatives can be achieved.
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of organic compounds. For this compound, this method would provide definitive confirmation of its identity and insights into its chemical stability.
Molecular Weight Determination and Fragmentation Pathways
The nominal molecular weight of this compound (C₇H₅Cl₂F) is calculated to be approximately 178.0 g/mol . In a mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to this weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern would be observed for the molecular ion peak and its fragments. The M, M+2, and M+4 peaks would appear in a ratio of approximately 9:6:1, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
The fragmentation of this compound under electron ionization (EI) would likely proceed through several predictable pathways common to benzyl halides. A primary fragmentation step would be the loss of the benzylic chlorine atom to form a stable 2-chloro-5-fluorobenzyl cation. This fragment would be expected to be a prominent peak in the spectrum. Further fragmentation could involve the loss of a hydrogen chloride (HCl) molecule or rearrangements of the aromatic ring.
Table 1: Predicted Major Mass Spectral Fragments for this compound
| Fragment Ion | m/z (for ³⁵Cl) | Proposed Structure |
| [C₇H₅³⁵Cl₂F]⁺ | 178 | Molecular Ion |
| [C₇H₅³⁵ClF]⁺ | 143 | Loss of a chlorine radical |
| [C₇H₄F]⁺ | 109 | Loss of two chlorine radicals and a hydrogen radical |
It is important to note that the presence of the fluorine atom can influence fragmentation pathways, potentially leading to unique rearrangements.
High-Resolution Mass Spectrometry for Elemental Composition
High-resolution mass spectrometry (HRMS) would be employed to determine the precise elemental composition of this compound. By measuring the m/z to a high degree of accuracy (typically to four or more decimal places), the exact molecular formula can be confirmed, distinguishing it from other compounds with the same nominal mass. For instance, HRMS would differentiate C₇H₅Cl₂F from any potential isomeric impurities or other compounds with a similar molecular weight.
Electronic Spectroscopy (UV-Vis)
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is sensitive to the conjugation and aromaticity of the system.
Electronic Transitions and Absorption Maxima
The UV-Vis spectrum of this compound in a non-polar solvent is expected to exhibit absorption bands characteristic of a substituted benzene ring. These absorptions arise from π → π* electronic transitions. Typically, substituted benzenes show two main absorption bands: the E-band (around 200-230 nm) and the B-band (around 250-280 nm). The presence of the chlorine and fluorine substituents, as well as the chloromethyl group, would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene. The precise wavelengths of maximum absorbance (λmax) would need to be determined experimentally.
Solvent Effects on Electronic Spectra
The polarity of the solvent can influence the position and intensity of the absorption bands in the UV-Vis spectrum. In moving from a non-polar to a polar solvent, a slight shift in the λmax values for the π → π* transitions of this compound would be anticipated. This solvatochromism, while often modest for non-polar compounds, can provide additional information about the nature of the electronic transitions.
Chromatographic Methods for Purity and Mixture Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for analyzing mixtures containing this compound and its derivatives.
Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is a powerful tool for separating and identifying volatile compounds like benzyl chlorides. A suitable GC method would involve a capillary column with a non-polar or medium-polarity stationary phase. The retention time of this compound would be specific under defined conditions of temperature programming, carrier gas flow rate, and column type, allowing for its separation from starting materials, byproducts, and isomers.
High-Performance Liquid Chromatography (HPLC) can also be utilized for the analysis of this compound. A reversed-phase HPLC method, using a C18 or C8 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be appropriate. Detection would typically be performed using a UV detector set at one of the absorption maxima of the compound. HPLC is particularly useful for analyzing less volatile derivatives or for monitoring reaction progress.
Table 2: Illustrative Chromatographic Conditions for Analysis
| Technique | Column Type | Mobile/Carrier Phase | Detection | Application |
| GC | Capillary (e.g., DB-5) | Helium | Mass Spectrometry (MS) | Purity assessment, identification of volatile impurities |
| HPLC | Reversed-Phase (e.g., C18) | Acetonitrile/Water | UV (e.g., at λmax) | Purity determination, analysis of non-volatile derivatives |
The development of specific and validated chromatographic methods is crucial for quality control during the synthesis and application of this compound and its derivatives.
Gas Chromatography (GC)
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It is instrumental in assessing the purity of the compound and identifying any byproducts or impurities that may be present from its synthesis.
Detailed Research Findings: The analysis of benzyl chlorides and their derivatives by GC-MS typically involves a capillary column, often with a nonpolar stationary phase such as a DB-5MS. mdpi.com The sample, dissolved in a suitable solvent, is injected into the heated inlet of the gas chromatograph, where it is vaporized. An inert carrier gas, such as helium, transports the vaporized sample through the column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase. The retention time, the time it takes for a compound to travel through the column, is a characteristic feature used for identification.
A hypothetical GC-MS analysis of a synthesized batch of this compound might reveal the presence of the starting materials or side-products from a typical chlorination reaction of 2-chloro-5-fluorotoluene (B1347005).
Table 1: Representative GC-MS Data for the Analysis of a Hypothetical this compound Sample
| Compound Name | Retention Time (min) | Key Mass Fragments (m/z) |
| 2-Chloro-5-fluorotoluene | 3.8 | 144, 109, 83 |
| This compound | 5.2 | 178, 143, 108 |
| Dichlorofluorotoluene isomer | 4.5 | 178, 143, 123 |
Note: The data in this table is representative and intended for illustrative purposes.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. For this compound and its derivatives, reverse-phase HPLC is a particularly suitable method.
Detailed Research Findings: In reverse-phase HPLC, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analytes and the stationary phase. More nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times.
The analysis of benzyl chloride and related compounds often employs a C18 column with a mobile phase consisting of a mixture of acetonitrile and water or an aqueous buffer. sielc.comoup.com Detection is commonly achieved using a UV detector, as the benzene ring in these compounds absorbs UV light. For instance, a method for analyzing 2-chlorobenzyl chloride utilizes a mobile phase of 45% acetonitrile in water with 0.1% phosphoric acid and UV detection at 210 nm. sielc.comsielc.com
For the analysis of this compound, a similar system can be employed. The retention time would be influenced by the specific mobile phase composition, flow rate, and column temperature. The presence of the additional chlorine and fluorine atoms would increase the hydrophobicity of the molecule compared to benzyl chloride, likely resulting in a longer retention time under the same conditions. HPLC is also invaluable for separating positional isomers, which can be challenging to distinguish by other means. mtc-usa.com
Table 2: Representative HPLC Parameters and Expected Retention Times for the Analysis of this compound and Related Compounds
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Expected Retention Time (min) | |
| 2-Chloro-5-fluorobenzoic acid | 3.5 |
| This compound | 6.8 |
| 2-Chloro-5-fluorobenzyl alcohol | 4.2 |
Note: The data in this table is representative and intended for illustrative purposes.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of chemical reactions, identify compounds in a mixture, and determine the purity of a substance. rsc.org In the synthesis of derivatives of this compound, TLC is an indispensable tool for tracking the conversion of the starting material to the desired product.
Detailed Research Findings: A typical TLC analysis involves spotting a small amount of the reaction mixture onto a TLC plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then placed in a developing chamber containing a suitable mobile phase (eluent). The mobile phase moves up the plate by capillary action, and the components of the mixture are separated based on their differential partitioning between the stationary and mobile phases.
The progress of a reaction is monitored by comparing the spots of the reaction mixture with those of the starting material and, if available, the pure product. As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while the spot for the product will appear and intensify. The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a compound under a specific set of TLC conditions (stationary phase, mobile phase, and temperature).
For a reaction involving the conversion of this compound to a more polar derivative, such as an ether or an ester, the product would be expected to have a lower Rf value than the starting material on a silica gel plate with a moderately polar eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).
Table 3: Representative TLC Data for Monitoring a Reaction of this compound
| Compound | Rf Value (Hexane:Ethyl Acetate 4:1) |
| This compound | 0.75 |
| Product (e.g., a benzyl ether derivative) | 0.40 |
Note: The Rf values in this table are representative and intended for illustrative purposes.
X-ray Crystallography for Solid-State Structure Determination
Detailed Research Findings: To perform an X-ray crystallographic analysis, a single crystal of the compound of interest is required. The crystal is mounted on a goniometer and irradiated with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed. From this map, the positions of the individual atoms can be determined with high precision.
While the specific crystal structure of this compound is not publicly available in the Cambridge Structural Database, the structures of numerous other substituted benzyl chlorides have been determined. kaust.edu.sa These studies reveal important structural features, such as the geometry around the benzylic carbon and the orientation of the chloromethyl group relative to the aromatic ring. For this compound, X-ray crystallography would provide precise measurements of the C-Cl and C-F bond lengths on the aromatic ring, as well as the C-Cl bond length of the chloromethyl group. It would also reveal the torsion angles that define the conformation of the molecule in the solid state. This information is crucial for computational modeling and for understanding intermolecular interactions in the crystal lattice.
Table 4: Expected Structural Parameters from a Hypothetical X-ray Crystallographic Analysis of this compound
| Structural Parameter | Expected Value |
| C-Cl (ring) bond length | ~1.74 Å |
| C-F (ring) bond length | ~1.35 Å |
| C-Cl (benzyl) bond length | ~1.80 Å |
| C-C-Cl (benzyl) bond angle | ~111° |
| Dihedral Angle (Ring-C-C-Cl) | Variable, dependent on crystal packing |
Note: The values in this table are based on typical bond lengths and angles for similar structures and are for illustrative purposes.
Computational Chemistry and Theoretical Investigations of 2 Chloro 5 Fluorobenzyl Chloride
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods are used to predict a wide array of properties by approximating the exchange-correlation energy, a complex term in the Schrödinger equation. Studies on similar substituted benzyl (B1604629) chlorides frequently employ DFT to elucidate substituent effects on their chemical behavior. acs.org
The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms, known as the equilibrium structure. This is achieved through geometry optimization, a process where the molecule's energy is minimized with respect to the coordinates of its atoms. For 2-chloro-5-fluorobenzyl chloride, this process would yield the precise bond lengths, bond angles, and dihedral angles of its lowest energy conformer.
The optimization would be performed using a functional, such as B3LYP, and a basis set (e.g., 6-311G(d,p)), which defines the set of mathematical functions used to build the molecular orbitals. researchgate.net The resulting structure would show a planar chlorofluorobenzene ring with the chloromethyl group (-CH₂Cl) attached. The orientation of the -CH₂Cl group relative to the ring would be a key output, as rotation around the C-C single bond can lead to different conformers. The final optimized structure represents a true minimum on the potential energy surface, confirmed by the absence of imaginary frequencies in a subsequent vibrational analysis.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311G(d,p)) This table is for illustrative purposes as specific published data is not available.
| Parameter | Atom(s) | Value |
|---|---|---|
| Bond Lengths (Å) | ||
| C-Cl (ring) | ~1.74 | |
| C-F | ~1.35 | |
| C-C (ring) | ~1.39 | |
| C-C (exocyclic) | ~1.51 | |
| C-H (ring) | ~1.08 | |
| C-Cl (benzyl) | ~1.80 | |
| C-H (benzyl) | ~1.09 | |
| **Bond Angles (°) ** | ||
| C-C-Cl (ring) | ~120 | |
| C-C-F | ~119 | |
| C-C-C (ring) | ~120 | |
| C(ring)-C(benzyl)-H | ~109 | |
| C(ring)-C(benzyl)-Cl | ~111 | |
| Dihedral Angles (°) | ||
| Cl-C-C-C | ~180 | |
| F-C-C-C | ~180 |
Following geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. These calculations are based on the second derivatives of the energy with respect to atomic positions. The results provide the frequencies of the fundamental vibrational modes, which correspond to specific bond stretches, bends, and torsions within the molecule.
For this compound, these calculations would help in assigning the peaks observed in experimental spectra. For instance, characteristic stretching frequencies for the C-Cl, C-F, and aromatic C-H bonds could be identified. Comparing calculated and experimental spectra is a common method for validating the accuracy of the computational model. nih.govacs.org Often, calculated frequencies are scaled by an empirical factor to better match experimental values, accounting for anharmonicity and approximations in the theoretical method.
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the HOMO would likely be a π-orbital localized on the aromatic ring, while the LUMO would be a π-antibonding orbital, also associated with the ring, or a σ-antibonding orbital associated with the C-Cl bond of the benzyl group. The presence of electronegative chlorine and fluorine atoms would be expected to lower the energies of both the HOMO and LUMO compared to unsubstituted benzyl chloride.
Table 2: Hypothetical Frontier Orbital Energies for this compound This table is for illustrative purposes as specific published data is not available.
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | ~ -6.5 |
| LUMO Energy | ~ -0.8 |
Understanding how electrons are distributed within a molecule is key to predicting its electrostatic interactions and reactive sites. Mulliken population analysis is a method for assigning partial atomic charges by partitioning the total electron density among the atoms. acs.org While known to have limitations, such as strong basis set dependence, it provides a qualitative picture of charge distribution.
In this compound, the highly electronegative fluorine and chlorine atoms would draw electron density towards themselves, resulting in negative partial charges on these atoms and positive partial charges on the carbon atoms to which they are bonded. The carbon atom of the chloromethyl group would also carry a partial positive charge due to the attached chlorine atom, making it a potential site for nucleophilic attack.
From the HOMO and LUMO energies, several global chemical descriptors can be calculated to quantify the molecule's reactivity. These indices, derived from conceptual DFT, provide insights into the stability and reactivity of the molecule as a whole.
Ionization Potential (I): Approximated as I ≈ -E(HOMO)
Electron Affinity (A): Approximated as A ≈ -E(LUMO)
Electronegativity (χ): χ = (I + A) / 2
Chemical Hardness (η): η = (I - A) / 2
Electrophilicity Index (ω): ω = χ² / (2η)
Ab Initio Molecular Orbital Theory Calculations
Ab initio (from first principles) molecular orbital theory is another class of computational methods that solve the Schrödinger equation without relying on experimental data for parameterization. Methods like Hartree-Fock (HF) and post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) provide a different theoretical framework compared to DFT.
Studies on substituted benzyl chlorides have utilized ab initio methods, particularly MP2, alongside DFT to investigate reaction mechanisms and the stability of intermediates. acs.org For this compound, ab initio calculations could be used to:
Corroborate the geometric structures and vibrational frequencies obtained from DFT.
Provide a more rigorous calculation of electron correlation, which is approximated in DFT.
Investigate reaction pathways, such as nucleophilic substitution at the benzylic carbon, and determine the structures and energies of transition states.
While DFT is often the method of choice for larger molecules due to its efficiency, ab initio calculations can offer a valuable benchmark for accuracy, especially when studying reaction energetics.
Energy Minimization and Conformational Landscapes
Energy minimization is a computational technique used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the global minimum, as well as other low-energy stable conformations (local minima). This process explores the potential energy surface of a molecule to identify the geometries where the net interatomic forces are zero. The collection of these minima and the energy barriers between them constitutes the conformational landscape of the molecule.
For a molecule like this compound, with a rotatable chloromethyl group attached to the benzene (B151609) ring, multiple conformations can exist. The orientation of the -CH2Cl group relative to the aromatic ring defines these conformers. Theoretical calculations, such as those employing density functional theory (DFT), are instrumental in mapping this landscape. For instance, in a related molecule, 2-phenylethanethiol, computational methods identified five stable conformers, with the global minimum having a gauche-gauche orientation. uva.es Similar approaches for this compound would involve rotating the C-C bond connecting the benzyl group to the ring and calculating the energy at each step to identify the most stable orientations.
Table 1: Theoretical Conformational Analysis of a Substituted Benzene Derivative
| Conformer | Dihedral Angle (τ1, τ2) | Relative Energy (kJ/mol) |
| Ggπ | ~60°, ~60° | 0.00 |
| Ag | ~180°, ~60° | >0 |
| At | ~180°, ~180° | >0 |
| Gg | ~60°, ~180° | >0 |
| Gt | ~60°, 0° | >0 |
Note: Data presented is illustrative for a substituted benzene derivative and not specific to this compound. Relative energies are typically calculated with respect to the most stable conformer (global minimum).
Electrostatic Potential Surfaces
The electrostatic potential (ESP) surface of a molecule is a valuable tool for understanding its reactive behavior. It maps the electrostatic potential onto the molecule's electron density surface, visually representing the charge distribution. Regions of negative potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
For this compound, the ESP surface would highlight the electronegative chlorine and fluorine atoms on the ring and the chlorine atom on the benzyl group, which would create regions of negative potential. The hydrogen atoms and the carbon atoms of the benzene ring would exhibit a more positive potential. This information is crucial for predicting how the molecule will interact with other reagents. The presence of both electron-withdrawing halogens on the ring and a reactive chloromethyl group suggests a complex electronic landscape that governs its reactivity in substitution reactions.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore conformational changes, intermolecular interactions, and the influence of a solvent environment. These simulations are often performed using force fields like COMPASS, which are parameterized for organic molecules. mdpi.com
Conformational Flexibility and Rotational Barriers
MD simulations can elucidate the flexibility of the this compound molecule, particularly the rotation of the chloromethyl group around the bond connecting it to the benzene ring. The simulation trajectory would reveal the frequency and pathways of transitions between different stable conformations identified through energy minimization. From this data, the energy barriers for rotation can be calculated, providing insight into the molecule's rigidity and the accessibility of different conformational states at various temperatures.
Intermolecular Interactions and Solvent Effects
In a condensed phase, the behavior of this compound is influenced by its interactions with neighboring molecules and the solvent. MD simulations can model these interactions explicitly. For example, simulations in a water box would reveal how water molecules arrange themselves around the solute and the nature of the hydrogen bonding or other non-covalent interactions. The surrounding environment can significantly impact the conformational preferences and reactivity of the molecule. nih.gov The study of molten salts like potassium chloride using ab initio MD has shown the importance of accurately capturing intermolecular forces to predict thermodynamic properties. arxiv.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or a particular property. These models are widely used in drug discovery and toxicology to predict the properties of new, untested molecules. crpsonline.comresearchgate.net
For derivatives of this compound, a QSAR study would involve synthesizing a library of related compounds with variations in their substituents. The biological activity or a property of interest (e.g., toxicity, herbicidal activity) would be measured for each compound. Then, a set of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) would be calculated for each molecule. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that relates the descriptors to the observed activity. nih.gov Such a model could then be used to predict the activity of other, unsynthesized derivatives, guiding the design of new compounds with desired properties.
Table 2: Illustrative QSAR Model for Toxicity Prediction
| Compound ID | Experimental LD50 (mg/kg) | Predicted LD50 (mg/kg) | Molecular Descriptor 1 | Molecular Descriptor 2 |
| Derivative 1 | >2000 | 2150 | 0.85 | 3.2 |
| Derivative 2 | >2000 | 2230 | 0.92 | 3.5 |
| Derivative 3 | >5000 | 4850 | 0.78 | 4.1 |
Note: This table presents hypothetical data to illustrate the output of a QSAR study. LD50 is a measure of acute toxicity. crpsonline.comresearchgate.net
Non-Linear Optical (NLO) Property Investigations
Non-linear optical (NLO) materials have applications in technologies such as optical switching and frequency conversion. The NLO response of a molecule is related to its ability to alter the properties of light passing through it, which is governed by the molecular hyperpolarizability. Computational chemistry can predict the NLO properties of molecules.
Investigations into the NLO properties of this compound would involve calculating its first-order hyperpolarizability (β). A high value of β suggests a significant NLO response. For example, studies on related benzophenone (B1666685) derivatives have shown that the presence of electron-donating and electron-withdrawing groups can enhance NLO properties. scihorizon.com In this compound, the interplay between the electron-withdrawing halogens and the π-system of the benzene ring could lead to interesting NLO characteristics. The computed hyperpolarizability would indicate its potential for applications in NLO devices.
Applications in Advanced Organic Synthesis and Material Science
Role as a Key Intermediate in Multi-Step Synthesis
2-Chloro-5-fluorobenzyl chloride serves as a crucial intermediate in the synthesis of a range of chemical products. The presence of the reactive chloromethyl group allows for its facile incorporation into larger molecular frameworks through nucleophilic substitution reactions, while the chloro and fluoro substituents on the aromatic ring can be used to tune the electronic properties and metabolic stability of the final products.
Halogenated organic compounds are of significant interest in medicinal chemistry. The introduction of chlorine and fluorine atoms can enhance the efficacy, metabolic stability, and pharmacokinetic properties of drug candidates. While specific, publicly documented examples of marketed drugs synthesized directly from this compound are limited, its structural motifs are found in various classes of therapeutic agents. For instance, fluorinated and chlorinated pyridines, which share some structural similarities, are used as intermediates in the production of pharmaceuticals. google.com Patent literature indicates that related structures, such as 2-chloro-5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, are used in the synthesis of compounds that act as Raf kinase inhibitors for potential cancer treatment. googleapis.com This suggests the utility of the 2-chloro-5-fluorobenzyl moiety in the development of complex pharmaceutical agents.
In the agrochemical industry, halogenated aromatic compounds are integral to the design of modern herbicides, fungicides, and insecticides. The 2-chloro-5-fluorobenzyl unit can be incorporated into the structure of a pesticide to enhance its biological activity and environmental persistence. For example, related compounds like 2-chlorobenzyl chloride are used to prepare the Grignard reagent that is a key intermediate for the fungicide prothioconazole. patsnap.com Similarly, other isomers like 2-chloro-6-fluorobenzyl chloride are used in the formulation of effective herbicides and pesticides. nih.gov While direct synthetic routes from this compound to commercial agrochemicals are not extensively documented in readily available literature, its chemical properties make it a plausible precursor for such applications.
This compound is a valuable intermediate in the broader fine chemical industry. Fine chemicals are pure, single substances that are produced in limited quantities and are used as starting materials for specialty chemicals. The reactivity of the benzyl (B1604629) chloride group allows for its use in a variety of chemical transformations to produce more complex molecules. cymitquimica.com For instance, related benzoyl chlorides, such as 2,4-dichloro-5-fluorobenzoyl chloride, are important intermediates for the synthesis of broad-spectrum antibiotics like Ciprofloxacin. google.comgoogle.com
Use as a Building Block in Complex Molecular Architectures
The term "building block" in chemistry refers to a molecule that can be readily incorporated into a larger, more complex structure. This compound is an excellent example of such a building block. Its benzyl chloride functionality is highly susceptible to nucleophilic attack, allowing for the formation of new carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. This reactivity is fundamental to its utility in constructing intricate molecular architectures.
For example, fluorinated benzyl ethers are being explored as alternative protecting groups in oligosaccharide synthesis to enhance NMR resolution. acs.org This involves the reaction of a hydroxyl group with a fluorinated benzyl halide, a reaction for which this compound is a suitable substrate. The resulting ether can be cleaved under specific conditions, demonstrating the role of this building block in facilitating complex multi-step syntheses.
Design and Synthesis of Novel Functional Materials
The development of new materials with tailored properties is a driving force in modern science and technology. Halogenated organic compounds are increasingly being used as monomers or cross-linkers in the synthesis of functional polymers. The inclusion of fluorine, in particular, can impart desirable properties such as hydrophobicity, thermal stability, and chemical resistance.
While specific research on the use of this compound in material science is not widely published, studies on similar molecules provide insight into its potential applications. For instance, 4-fluorobenzyl chloride has been used as a fluorine-containing monomer in the synthesis of hypercrosslinked polymers (HCPs). rsc.org These materials exhibit high surface areas and have been investigated for their exceptional adsorption capacities for organic solvents, making them promising candidates for environmental remediation, such as oil-water separation. rsc.org Given the structural similarities, this compound could potentially be employed in a similar fashion to create functional polymers with unique properties.
Exploration of this compound in Catalytic Systems
The reactivity of benzyl chlorides makes them important substrates in a variety of catalytic reactions. While specific studies focusing on the catalytic applications of this compound are scarce in the literature, the broader class of benzyl chlorides is known to participate in several important catalytic transformations.
Recent research has demonstrated the use of ruthenium catalysts for the photo-induced C-H benzylation of arenes with substituted benzyl chlorides at room temperature. nih.gov This method is tolerant of various functional groups, including chloro-substituents on the benzyl chloride. nih.gov Additionally, cooperative catalytic systems involving zirconocene (B1252598) and photoredox catalysis have been developed for the reductive homocoupling of benzyl chlorides to form bibenzyl structures. nih.gov Another approach employs nucleophilic cooperative catalysis to couple benzyl chlorides with electron-deficient alkenes. acs.org These examples highlight the potential for this compound to be utilized in advanced catalytic systems to forge new chemical bonds under mild and efficient conditions, although specific investigations with this particular isomer have not been extensively reported.
Methodological Development in Organic Chemistry
The evolution of organic synthesis hinges on the development of novel and more efficient chemical transformations. A key area of focus is the creation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bond-forming reactions that offer mild conditions, broad functional group tolerance, and high selectivity. Substituted benzyl halides, such as this compound, serve as important substrates in the development of these new methodologies. Their reactivity, influenced by the electronic nature of the aromatic ring substituents, provides a valuable test for the robustness and scope of emerging catalytic systems.
Recent advancements have centered on transition-metal-catalyzed cross-coupling reactions, which have become an indispensable tool for synthetic chemists. nih.gov While traditional methods often focused on aryl or vinyl halides, significant progress has been made in incorporating more challenging electrophiles like benzyl chlorides. mdpi.com These developments are crucial as they expand the range of accessible molecules, including complex diarylmethanes and other structures relevant to pharmaceuticals and materials science.
One of the most significant areas of methodological advancement involving benzyl halide substrates is the Suzuki-Miyaura cross-coupling reaction. nih.gov This reaction traditionally pairs an organoboron reagent with an organic halide. The development of advanced palladium catalysts with sophisticated ligands, such as biaryl phosphines, has enabled the efficient coupling of less reactive electrophiles like aryl and benzyl chlorides at lower catalyst loadings and milder temperatures. nih.govnih.gov
Another innovative approach is the development of cross-electrophile coupling reactions. These methods couple two different electrophiles, such as a benzyl halide and a disulfide or another aryl halide, often driven by a catalyst and a reductant. nih.govacs.orgacs.org This strategy avoids the need to pre-form a sensitive organometallic nucleophile. For instance, iron-catalyzed systems have been developed to couple benzyl halides with disulfides, providing a practical route to benzylic thioethers without harsh bases, which can cause undesired elimination side reactions. nih.govacs.org Similarly, nickel-catalyzed cross-electrophile couplings have been established for forming C(sp²)–C(sp²) bonds by reacting aryl chlorides with ortho-fluoro-substituted aromatic amides. researchgate.net
Photoredox catalysis has also emerged as a powerful tool for activating benzyl halides. acs.org In one cooperative catalytic system, a lutidine co-catalyst reacts with the benzyl chloride to form a more easily reducible lutidinium salt. An iridium-based photocatalyst then reduces this intermediate to generate a benzyl radical, which can engage in further reactions, such as Giese couplings with electron-deficient alkenes. acs.org This dual catalytic approach allows for the transformation of a wide array of benzyl halides under exceptionally mild conditions. acs.org
The tables below summarize key findings from recent methodological studies on the cross-coupling reactions of benzyl halides, a class of compounds to which this compound belongs.
Table 1: Iron-Catalyzed Cross-Electrophile Coupling of Benzyl Halides with Disulfides acs.org
| Entry | Benzyl Halide | Disulfide | Catalyst (mol %) | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Benzyl bromide | Diphenyl disulfide | Fe(CO)₅ (10) | Pinacolone | 107 | 92 |
| 2 | Benzyl bromide | Dimethyl disulfide | Fe(CO)₅ (10) | Pinacolone | 107 | 88 |
| 3 | 4-Methoxybenzyl bromide | Diphenyl disulfide | Fe(CO)₅ (10) | Pinacolone | 107 | 99 |
This table illustrates a novel iron-catalyzed method for forming thioethers from two electrophilic partners, avoiding harsh bases and preventing elimination byproducts. The reaction is robust with various substituted benzyl halides. acs.org
Table 2: Photocatalytic Giese Coupling of Benzyl Chlorides with Alkenes acs.org
| Entry | Benzyl Chloride | Alkene | Photocatalyst | Co-catalyst | Base | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 4-Cyanobenzyl chloride | Acrylonitrile | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | Lutidine | DIPEA | 90 |
| 2 | 4-(Trifluoromethyl)benzyl chloride | Acrylonitrile | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | Lutidine | DIPEA | 99 |
| 3 | 4-Chlorobenzyl chloride | Acrylonitrile | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | Lutidine | DIPEA | 91 |
This table showcases a cooperative catalysis strategy where a nucleophilic co-catalyst (lutidine) facilitates the reduction of the benzyl chloride by a photocatalyst, enabling C-C bond formation under mild, light-driven conditions. acs.org
These methodological advancements demonstrate the ongoing efforts to expand the capabilities of modern organic synthesis. By developing new catalytic systems, chemists can utilize readily available and diverse building blocks like this compound to construct complex molecules with greater efficiency and control.
Q & A
Q. Table 1: Comparison of Chlorination Methods
| Reagent | Solvent | Temperature | Reaction Time | Notes |
|---|---|---|---|---|
| Thionyl chloride | Benzene | Reflux | 4–12 hours | High yield, requires distillation |
| Oxalyl chloride | DCM | 50°C | 1–12 hours | Moderate selectivity |
| Cl₂ (gas) | DCM/light | RT | 3–6 hours | Radical mechanism, byproducts |
What spectroscopic techniques are used to characterize this compound?
Level: Basic
Routine characterization employs:
- ¹H/¹³C NMR: Distinct peaks for benzyl CH₂Cl (~4.6 ppm in ¹H NMR) and aromatic protons (split by fluorine coupling). For example, aromatic protons show doublets due to J₃-F coupling (~7.3–7.8 ppm) .
- FT-IR: C-Cl stretching at ~550–650 cm⁻¹ and C-F at ~1220 cm⁻¹ .
- GC-MS/EI-MS: Molecular ion [M]⁺ at m/z 178.5 (Cl isotopes evident) .
Advanced Tip: Use 19F NMR to resolve fluorinated byproducts. For example, incomplete chlorination may yield 2-Chloro-5-fluorobenzyl alcohol (δF ~ -115 ppm) .
What safety precautions are necessary when handling this compound?
Level: Basic
- Ventilation: Use fume hoods due to volatile HCl release during hydrolysis .
- PPE: Acid-resistant gloves (nitrile) and goggles.
- Storage: Inert atmosphere (argon) to prevent moisture-induced decomposition .
- Spill Management: Neutralize with sodium bicarbonate and adsorb using vermiculite .
How do different chlorination agents affect the yield and purity of this compound?
Level: Advanced
- Thionyl Chloride (SOCl₂): High yields (>85%) but generates HCl gas, requiring careful scrubbing. Purity depends on distillation efficiency .
- Oxalyl Chloride: Lower reaction temperatures reduce side products (e.g., sulfonic acid derivatives) but may leave residual DMF .
- Gas Chlorine (Cl₂): Radical-initiated reactions risk over-chlorination (e.g., di- or tri-chlorinated byproducts). Use UV light for controlled activation .
Data Contradiction Note: SOCl₂ in benzene () reports higher yields than DCM-based methods, but purity varies with solvent polarity .
How can conformational analysis elucidate the reactivity of this compound in substitution reactions?
Level: Advanced
Gas electron diffraction (GED) and DFT studies reveal:
Q. Table 2: Key Structural Parameters
| Parameter | Value (GED/DFT) | Reactivity Implication |
|---|---|---|
| C-Cl bond length | 1.79 Å | Electrophilic benzyl carbon |
| C-F bond length | 1.35 Å | Ortho/para directing in EAS |
| Dihedral angle | ~60° | Steric hindrance for SN2 |
What strategies resolve contradictory data in the synthesis and characterization of derivatives?
Level: Advanced
- Contradiction: Discrepancies in NMR shifts due to solvent polarity (e.g., DMSO vs. CDCl₃). Solution: Standardize solvent systems and reference internal standards (e.g., TMS) .
- Byproduct Identification: Use LC-MS/MS to detect trace impurities (e.g., benzyl alcohol derivatives). For example, m/z 144.5 corresponds to 2-Chloro-5-fluorobenzyl alcohol .
- Crystallography: Single-crystal X-ray diffraction resolves ambiguous regiochemistry in coupled products (e.g., Suzuki-Miyaura adducts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
